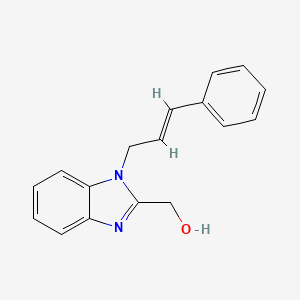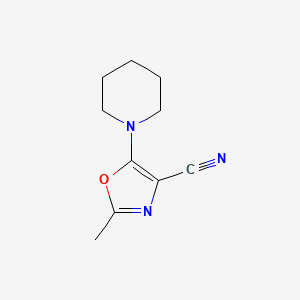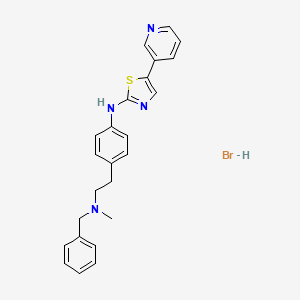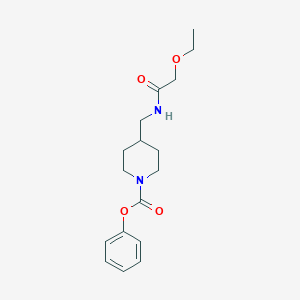![molecular formula C16H13BrN2OS B2660518 (E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391229-79-1](/img/structure/B2660518.png)
(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound that has shown great promise in scientific research applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves the synthesis of the 3,6-dimethylbenzo[d]thiazol-2(3H)-amine, followed by the reaction with 3-bromobenzoyl chloride to form the target compound.
Starting Materials
3,6-dimethylbenzo[d]thiazol-2(3H)-amine, 3-bromobenzoyl chloride, Sodium bicarbonate, Methanol, Chloroform, Diethyl ether, Hydrochloric acid, Sodium hydroxide
Reaction
Step 1: Synthesis of 3,6-dimethylbenzo[d]thiazol-2(3H)-amine, a. Dissolve 3,6-dimethylbenzothiazole in methanol, b. Add sodium bicarbonate and stir for 30 minutes, c. Filter the mixture and wash the solid with methanol, d. Dry the solid to obtain 3,6-dimethylbenzo[d]thiazol-2(3H)-amine, Step 2: Synthesis of (E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, a. Dissolve 3,6-dimethylbenzo[d]thiazol-2(3H)-amine in chloroform, b. Add 3-bromobenzoyl chloride and stir for 2 hours, c. Add sodium bicarbonate and stir for 30 minutes, d. Separate the organic layer and wash with water, e. Dry the organic layer with sodium sulfate, f. Evaporate the solvent to obtain the crude product, g. Dissolve the crude product in diethyl ether, h. Add hydrochloric acid and stir for 30 minutes, i. Separate the organic layer and wash with water, j. Dry the organic layer with sodium sulfate, k. Evaporate the solvent to obtain the pure product
Mecanismo De Acción
The mechanism of action of (E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as proteasomes, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of certain enzymes involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide in lab experiments is that it has shown promise in a number of different scientific research fields. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are a number of future directions for research on (E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. One area of future research could be to better understand the mechanism of action of this compound. Additionally, it could be studied further for its potential applications in the treatment of cancer and inflammation. Finally, it could be studied for its potential use as a tool compound in drug discovery research.
Aplicaciones Científicas De Investigación
(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been found to have potential applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-10-6-7-13-14(8-10)21-16(19(13)2)18-15(20)11-4-3-5-12(17)9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSSNRPXVIDDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B2660438.png)
![4-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2660441.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2660443.png)




![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)
![N-(1-cyanocyclopentyl)-2-[4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2660449.png)
![(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide](/img/structure/B2660452.png)


